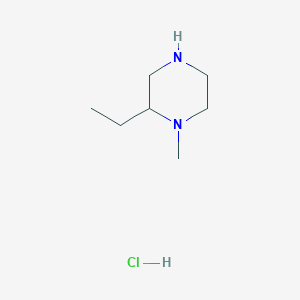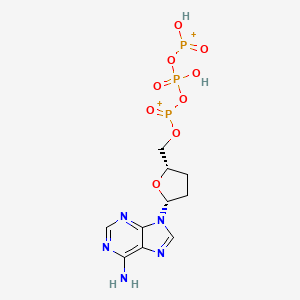
Adenosine5'-(tetrahydrogen triphosphate), 2',3'-dideoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy- is a nucleotide analogue that plays a significant role in various biochemical processes. This compound is particularly notable for its inability to be extended by polymerases, making it useful in antiviral research and biotechnology applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy- typically involves the phosphorylation of 2’,3’-dideoxyadenosine. This process can be achieved through various chemical routes, often involving the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry. The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods, where enzymes like acetyl-CoA synthetase catalyze the formation of the triphosphate group. This method is advantageous due to its specificity and efficiency, reducing the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
Adenosine5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the phosphate groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), hydroxide ions (OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adenosine derivatives with altered functional groups, while substitution reactions can introduce new substituents at the phosphate positions .
Scientific Research Applications
Adenosine5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy- has a wide range of scientific research applications:
Chemistry: Used in the study of nucleotide analogues and their chemical properties.
Biology: Plays a role in the investigation of DNA and RNA synthesis, particularly in the context of chain termination.
Medicine: Utilized in antiviral research, especially in the development of drugs targeting viral polymerases.
Mechanism of Action
The mechanism of action of Adenosine5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy- involves its incorporation into growing nucleic acid chains. Due to the absence of the 2’ and 3’ hydroxyl groups, the compound causes chain termination, preventing further elongation by polymerases. This property is particularly useful in antiviral therapies, where it inhibits viral replication by terminating the synthesis of viral DNA or RNA .
Comparison with Similar Compounds
Similar Compounds
Adenosine 5’-tetraphosphate: Another nucleotide analogue with similar biochemical properties.
Adenosine 5’-triphosphate (ATP): A central molecule in energy metabolism, but with different functional groups and properties.
3’-Azido-2’,3’-dideoxyadenosine 5’-triphosphate: Similar in structure but with an azido group, used in different biochemical applications.
Uniqueness
Adenosine5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy- is unique due to its specific inhibition of polymerase activity, making it a valuable tool in both research and therapeutic contexts. Its inability to be extended by polymerases sets it apart from other nucleotide analogues, providing distinct advantages in antiviral research and biotechnology .
Properties
Molecular Formula |
C10H14N5O9P3+2 |
|---|---|
Molecular Weight |
441.17 g/mol |
IUPAC Name |
[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-[hydroxy-[hydroxy(oxo)phosphaniumyl]oxyphosphoryl]oxy-oxophosphanium |
InChI |
InChI=1S/C10H12N5O9P3/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(22-7)3-21-26(18)24-27(19,20)23-25(16)17/h4-7H,1-3H2,(H2-2,11,12,13,16,17,19,20)/p+2/t6-,7+/m0/s1 |
InChI Key |
WHZLALYPDOLFEW-NKWVEPMBSA-P |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO[P+](=O)OP(=O)(O)O[P+](=O)O)N2C=NC3=C(N=CN=C32)N |
Canonical SMILES |
C1CC(OC1CO[P+](=O)OP(=O)(O)O[P+](=O)O)N2C=NC3=C(N=CN=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


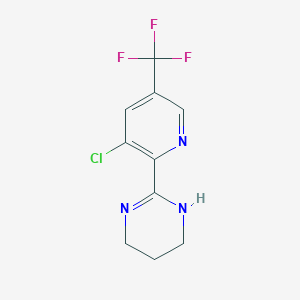
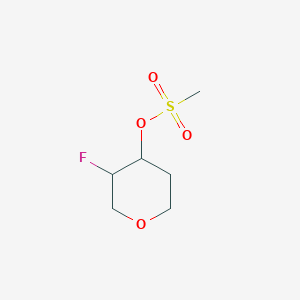
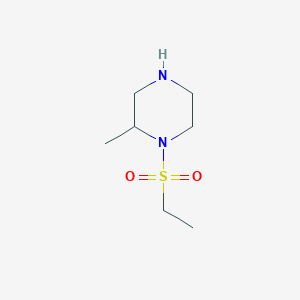
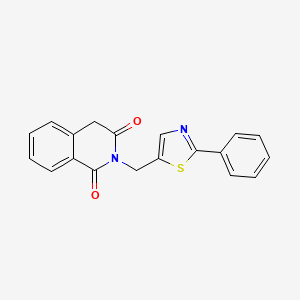
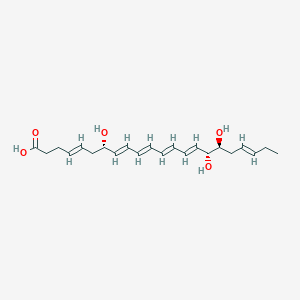
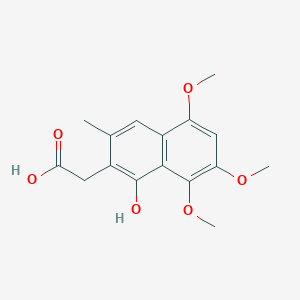
![1H-Indazole, 6-nitro-3-[(1E)-2-(2-pyridinyl)ethenyl]-](/img/structure/B12340456.png)
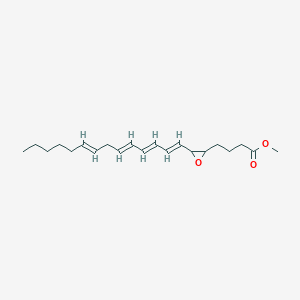
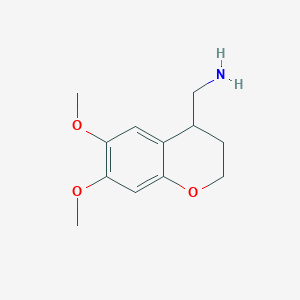
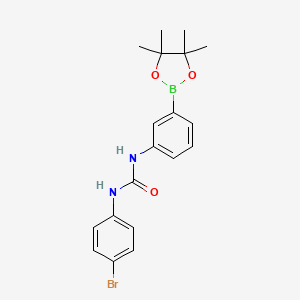
![2-Propenoic acid, 3-[3,4-bis(methoxymethoxy)phenyl]-, methyl ester](/img/structure/B12340494.png)

